An In-depth Technical Guide on ACP-105 and its Androgen Receptor Binding Affinity
An In-depth Technical Guide on ACP-105 and its Androgen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selective androgen receptor modulator (SARM) ACP-105, with a core focus on its binding affinity to the androgen receptor (AR). This document outlines quantitative binding data, detailed experimental protocols, and the associated signaling pathways.
Introduction to ACP-105
ACP-105 is a non-steroidal, orally bioavailable SARM that has demonstrated potent anabolic effects in preclinical models. It was developed with the aim of providing the therapeutic benefits of androgens, such as increasing muscle mass and bone density, while minimizing the androgenic side effects on tissues like the prostate. ACP-105 acts as a partial agonist to the androgen receptor. Its tissue-selective nature makes it a subject of interest for various therapeutic applications, including conditions associated with muscle and bone wasting, and potentially for neuroprotective purposes.
Quantitative Binding Affinity Data
The binding affinity of ACP-105 to the androgen receptor has been quantified using various in vitro assays. The data is summarized in the table below, providing a comparison with other relevant androgens.
| Compound | Receptor | Assay Type | Value | Reference |
| ACP-105 | Androgen Receptor (Wild Type) | Functional Assay | pEC50: 9.0 | |
| ACP-105 | Androgen Receptor (T877A Mutant) | Functional Assay | pEC50: 9.3 | |
| Testosterone | Androgen Receptor | Binding Assay | Ki: 29 nM | |
| Dihydrotestosterone (DHT) | Androgen Receptor | Binding Assay | Ki: 10 nM | |
| RAD140 | Androgen Receptor | Binding Assay | Ki: 7 nM | |
| Ostarine (MK-2866) | Androgen Receptor | Binding Assay | Ki: 3.8 nM | |
| Andarine (S-4) | Androgen Receptor | Binding Assay | Ki: 4 nM |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
Experimental Protocols
The determination of ACP-105's binding affinity and functional activity involves specific in vitro and in vivo experimental protocols.
3.1. In Vitro: Receptor Selection and Amplification Technology (R-SAT) Assay
The R-SAT assay is a functional, cell-based high-throughput screening method used to identify and characterize receptor ligands.
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Objective: To determine the functional agonist or antagonist activity of ACP-105 on the androgen receptor.
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Cell Line: Typically, a fibroblast cell line like NIH 3T3 is used.
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Methodology:
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Transfection: The cells are transiently co-transfected with a plasmid encoding the human androgen receptor and a reporter gene, often luciferase, linked to an androgen-responsive element.
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Treatment: The transfected cells are then treated with varying concentrations of ACP-105. A known androgen, such as dihydrotestosterone (DHT), is used as a positive control.
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Incubation: The cells are incubated for a set period (e.g., 24-48 hours) to allow for receptor activation and subsequent reporter gene expression.
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Lysis and Measurement: After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
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Data Analysis: The luminescence data is normalized to a control (e.g., a constitutively expressed reporter) and plotted against the compound concentration to determine the EC50 (the concentration at which 50% of the maximal response is observed).
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3.2. In Vivo: Hershberger Assay
The Hershberger assay is a standard in vivo method for assessing the anabolic and androgenic activity of a compound.
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Objective: To determine the tissue-selective anabolic and androgenic effects of ACP-105.
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Animal Model: Immature, castrated male rats.
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Methodology:
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Acclimatization and Castration: Young male rats are acclimatized to the laboratory conditions and then surgically castrated.
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Treatment Period: After a recovery period, the rats are treated with daily doses of ACP-105 (or a vehicle control and a reference androgen like testosterone propionate) for a specified duration, typically 7 to 10 days.
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Necropsy and Organ Weight Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are dissected and weighed. The key tissues are the levator ani muscle (an indicator of anabolic activity) and the ventral prostate and seminal vesicles (indicators of androgenic activity).
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Data Analysis: The weights of the levator ani muscle and the androgen-dependent organs are compared between the different treatment groups. The ratio of anabolic to androgenic activity is then calculated to determine the tissue selectivity of the compound.
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Signaling Pathways and Mechanism of Action
Upon binding to the androgen receptor, ACP-105 initiates a cascade of intracellular events that lead to its observed physiological effects.
4.1. Anabolic Signaling in Muscle Tissue
In skeletal muscle, the binding of ACP-105 to the androgen receptor is believed to trigger downstream signaling pathways that promote muscle protein synthesis. While the precise downstream targets are still under investigation, it is hypothesized that, similar to other androgens, it may involve the activation of the mTOR (mechanistic target of rapamycin) pathway. This leads to increased translation of proteins involved in muscle growth and repair.
4.2. Neuroprotective Signaling
Studies have suggested that ACP-105 may have neuroprotective effects. The binding of ACP-105 to androgen receptors in the brain could potentially modulate signaling pathways involved in neuronal survival and function. For instance, it has been observed to influence microtubule-associated protein 2 (MAP-2) immunoreactivity in different brain regions.
Visualizations
5.1. Signaling Pathway of ACP-105 in Muscle Tissue
Caption: Hypothesized signaling pathway of ACP-105 in muscle tissue.
5.2. Experimental Workflow for R-SAT Assay
Caption: Workflow of the Receptor Selection and Amplification Technology (R-SAT) assay.
5.3. Logical Diagram of Selective Androgen Receptor Modulation
